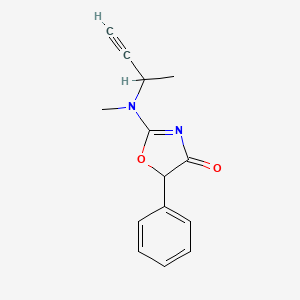
5-Chloro-2,2'-bioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2’-bioxolane is an organic compound that belongs to the class of cyclic ethers It is characterized by a five-membered ring structure containing an oxygen atom and a chlorine substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2’-bioxolane can be achieved through several methods. One common approach involves the chlorination of 2,2’-bioxolane using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Another method involves the use of triphosgene as a chlorinating reagent. This approach has been shown to be efficient and selective, providing high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2,2’-bioxolane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high throughput. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2’-bioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of 5-Chloro-2,2’-bioxolane can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions produce oxides or hydroxylated compounds.
Scientific Research Applications
5-Chloro-2,2’-bioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2’-bioxolane involves its interaction with specific molecular targets. The chlorine substituent can participate in electrophilic reactions, while the ether ring provides stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxindole: Another chlorinated cyclic compound with different structural features and applications.
5-Chloro-2-fluorophenylboronic acid: A compound used in cross-coupling reactions with distinct reactivity and applications.
Uniqueness
5-Chloro-2,2’-bioxolane is unique due to its specific ring structure and chlorine substituent, which confer distinct chemical properties and reactivity
Properties
CAS No. |
33830-18-1 |
|---|---|
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-5-(oxolan-2-yl)oxolane |
InChI |
InChI=1S/C8H13ClO2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h6-8H,1-5H2 |
InChI Key |
AHPWLODFIKENGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCC(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




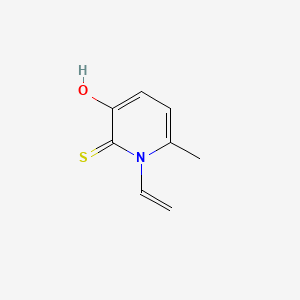
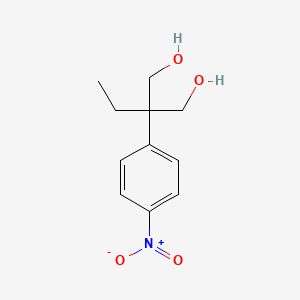
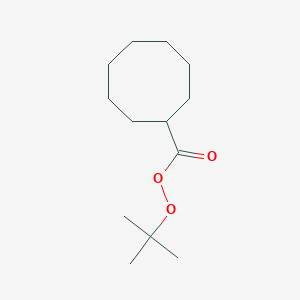

![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
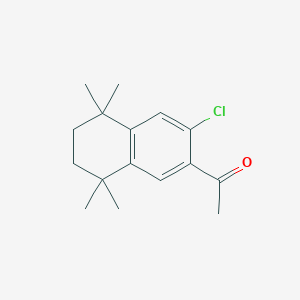
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)

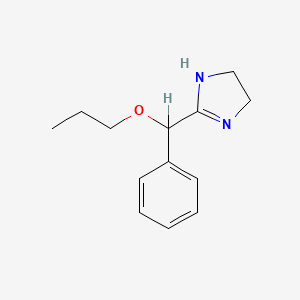

![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
